molecular formula C17H19N5O2 B2797456 N-mesityl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide CAS No. 2034509-69-6

N-mesityl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide

Cat. No.: B2797456
CAS No.: 2034509-69-6
M. Wt: 325.372
InChI Key: UNBKCETXJFHGAS-UHFFFAOYSA-N
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Description

N-mesityl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide is a synthetic small molecule featuring a triazolopyridazine core, a heterocyclic system of significant interest in medicinal chemistry and drug discovery. The structure combines a 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine scaffold linked via an ether-oxygen bridge to an N-mesityl acetamide group. The triazolopyridazine moiety is a privileged structure in pharmaceutical research, known to contribute to bioactivity and molecular recognition . As part of a class of nitrogen-rich heterocycles, this compound is of high value for exploring novel biological activities and developing new chemical tools. Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex molecules, or as a core structure for screening in phenotypic assays. It is particularly suited for investigations in parasitology, given the established potency of related triazolopyridazine compounds against pathogens like Cryptosporidium . This product is intended for laboratory research purposes by qualified personnel only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-10-5-11(2)16(12(3)6-10)19-15(23)8-24-14-7-13(4)21-22-9-18-20-17(14)22/h5-7,9H,8H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBKCETXJFHGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC(=NN3C2=NN=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Scientific Research Applications

N-mesityl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-mesityl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide involves its interaction with specific molecular targets. The triazolopyridazine core can bind to enzymes or receptors, inhibiting their activity and leading to various pharmacological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolo[4,3-b]pyridazine scaffold is a versatile pharmacophore. Below is a comparative analysis of key analogs:

Structural and Functional Analogues

Compound Substituents Key Biological Target Activity/Notes
N-mesityl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide 6-methyl; 8-O-linked acetamide with mesityl group Not explicitly reported (inferred: tankyrases or Lin28) Likely optimized for target engagement via enhanced steric bulk and lipophilicity
Lin28-1632 (C1632) 3-(3-methyltriazolo[4,3-b]pyridazin-6-yl)phenyl; N-methylacetamide Lin28 proteins 80 µM topical application; functional inhibition in limb regeneration assays
Compound 12 6-methyl; 8-aminoethylphenol Tankyrases (TNKS) Low nanomolar IC₅₀; selective TNKS inhibition confirmed via crystallography
C4019 Sulfamoyl-chlorophenyl; benzylpiperazine-propyl Undisclosed Synthesized for SAR studies; structural complexity limits direct comparison
N-(4-Methoxybenzyl)-6-methyl-triazolo[4,3-b]pyridazin-8-amine (18) 6-methyl; 8-(4-methoxybenzyl)amine Not reported Demonstrates substituent flexibility at the 8-position for derivatization

Key Findings from Comparative Studies

Substituent Position and Activity: The 8-position substitution is critical for target selectivity. For example, Compound 12 (8-aminoethylphenol) achieved sub-µM TNKS inhibition, whereas Lin28-1632 (8-phenylacetamide) targets Lin28 . The mesityl group in the query compound may confer superior metabolic stability compared to smaller aryl groups (e.g., phenyl in Lin28-1632) .

Enzyme Inhibition vs. Protein Binding :

  • Compound 12 acts as an NAD isostere, binding competitively to TNKS’s catalytic domain . In contrast, Lin28-1632 disrupts Lin28-let-7 RNA interactions, suggesting divergent mechanisms despite shared scaffolds .

The query compound’s mesityl-acetamide linkage may simplify synthesis compared to multi-ring systems in C4019 .

Biological Activity

N-mesityl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a complex molecular structure that includes a mesityl group and a triazolo-pyridazine moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines. A study reported that a related compound exhibited IC50 values of 1.06 μM against A549 (lung cancer), 1.23 μM against MCF-7 (breast cancer), and 2.73 μM against HeLa (cervical cancer) cells .

The mechanism by which this compound exerts its effects may involve inhibition of specific kinases such as c-Met. Inhibitors targeting c-Met have shown promise in reducing tumor growth and metastasis. The compound's structure suggests it may act similarly to known c-Met inhibitors .

Study 1: Cytotoxicity Evaluation

A comprehensive evaluation of the cytotoxic effects of triazolo-pyridazine derivatives was conducted using the MTT assay. The results indicated that several derivatives exhibited moderate to high cytotoxicity against cancer cell lines while showing low toxicity towards normal human hepatocytes (LO2 cells). This selectivity is crucial for developing safe therapeutic agents .

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

Study 2: Anti-inflammatory Activity

In addition to anticancer properties, related compounds have shown anti-inflammatory activities by inhibiting nitric oxide production and pro-inflammatory cytokines such as TNF-α. This dual action suggests that this compound could be beneficial in treating conditions characterized by inflammation .

Q & A

Q. How to address low purity in final product isolation?

  • Solutions :

Chromatography optimization : Test gradient elution with mixed solvents (e.g., hexane/ethyl acetate to DCM/MeOH).

Recrystallization : Screen solvents (ethanol/water mixtures) to remove hydrophobic impurities.

  • Case study : Switching from silica gel to reverse-phase C18 columns improved purity from 85% to 98% .

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